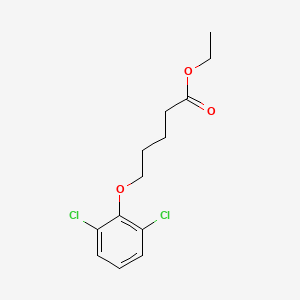

Ethyl 5-(2,6-dichloro-phenoxy)pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,6-dichlorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-17-12(16)8-3-4-9-18-13-10(14)6-5-7-11(13)15/h5-7H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMSXOIVAUTCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 2,6 Dichloro Phenoxy Pentanoate and Its Analogs

Established Synthetic Pathways for Pentanoate Esters

The foundational methods for synthesizing pentanoate esters, including the specific target molecule, involve well-understood reactions such as esterification of a corresponding carboxylic acid and alkylation to form the ether linkage or the carbon backbone.

Esterification and Hydrolysis Approaches

Esterification is a cornerstone reaction for the synthesis of Ethyl 5-(2,6-dichloro-phenoxy)pentanoate, typically involving the direct reaction of a carboxylic acid with an alcohol. The reverse reaction, hydrolysis, is also a critical consideration in these processes.

The most direct route to this compound is the Fischer-Speier esterification. This method involves reacting the parent carboxylic acid, 5-(2,6-dichlorophenoxy)pentanoic acid, with ethanol (B145695) in the presence of an acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.com Common catalysts include mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH). masterorganicchemistry.com To drive the equilibrium toward the ester product, the alcohol (ethanol) is often used in excess, and the water formed as a byproduct is typically removed. masterorganicchemistry.com

Alternatively, solid acid catalysts such as sulfonated cation exchange resins (e.g., Amberlyst 15) offer a heterogeneous catalysis option. tandfonline.comtandfonline.comresearchgate.net These catalysts are easily separable from the reaction mixture, simplifying purification and reducing corrosive waste. tandfonline.com Studies on the esterification of pentanoic acid have shown high conversion rates using such resins. researchgate.netresearchgate.net

Hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is the reverse of esterification. chemguide.co.uklumenlearning.com It can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is the microscopic reverse of Fischer esterification. The reaction is reversible and heating the ester with a large excess of water in the presence of a dilute acid catalyst will shift the equilibrium toward the carboxylic acid and alcohol. chemguide.co.uklumenlearning.com

Base-Catalyzed Hydrolysis (Saponification) : This process involves heating the ester with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). chemguide.co.ukmasterorganicchemistry.com The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is no longer reactive toward the alcohol. masterorganicchemistry.com This method is a common and efficient way to hydrolyze esters to their constituent parts. chemguide.co.uk

Alkylation Reactions in Pentanoate Synthesis

Alkylation reactions are crucial for constructing the ether linkage and can also be employed to build the pentanoate carbon chain itself.

A primary method for forming the 2,6-dichlorophenoxy ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dichlorophenol (B41786) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide, such as ethyl 5-bromopentanoate, in an SN2 reaction to form the desired ether.

Furthermore, the alkylation of enolate ions is a powerful C-C bond-forming strategy that can be used to construct the pentanoate backbone. libretexts.org This involves treating a ketone, ester, or nitrile with a strong base, such as Lithium Diisopropylamide (LDA), to generate a nucleophilic enolate. libretexts.orgyoutube.comyoutube.com This enolate can then react with an alkyl halide. For instance, a malonic ester synthesis could be adapted to create the pentanoate structure. This method is subject to the typical constraints of SN2 reactions, favoring the use of methyl or primary alkyl halides as electrophiles. libretexts.org

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced techniques that can accelerate reaction times, improve yields, and enable the high-throughput synthesis of compound libraries for screening purposes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including esterification. acs.orgresearchgate.net By using microwave irradiation, the reaction time for ester synthesis can be dramatically reduced from several hours under conventional heating to just a few minutes. organic-chemistry.orgresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net Studies have demonstrated that microwave-assisted esterification using heteropoly acids as catalysts can achieve excellent yields (≥98%) in as little as five minutes. researchgate.net This technique not only increases reaction rates but also often leads to higher yields and purer products. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours | 1-5 minutes | organic-chemistry.orgresearchgate.net |

| Energy Source | External heating (oil bath, heating mantle) | Microwave irradiation | researchgate.net |

| Yield | Variable, often lower | Generally high to excellent (≥98%) | acs.orgresearchgate.net |

| Efficiency | Slower, less energy-efficient | Rapid, energy-efficient | researchgate.net |

Solid-Phase Synthesis Linker Applications for Related Phenoxy-Pentanoic Acids

Solid-phase synthesis is a technique where molecules are built on a solid polymer support, which simplifies purification as excess reagents and byproducts are simply washed away. lsu.edu A key component in this methodology is the "linker" or "handle," a molecule that connects the first building block to the solid support and allows for the cleavage of the final product under specific conditions. lsu.edu

A highly relevant example is the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid (PAL) handle. acs.org This molecule, a derivative of phenoxy-pentanoic acid, is specifically designed for the solid-phase synthesis of peptide amides. The valeric acid (pentanoic acid) portion is used to attach the handle to an amino-functionalized resin. The phenoxy group provides the site for attaching the first amino acid, and its electronic properties are tuned to allow for cleavage of the final peptide from the linker upon treatment with acid. acs.org This application demonstrates the utility of the phenoxy-pentanoic acid scaffold in advanced synthetic applications like automated peptide synthesis.

Combinatorial Organic Synthesis Principles in Analog Generation

Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. chegg.com This approach is invaluable in drug discovery and materials science for screening a wide chemical space. By using the same reaction conditions but varying the starting materials, a diverse set of analogs can be created efficiently. chegg.com

For the generation of analogs of this compound, one could employ a combinatorial approach based on either the Williamson ether synthesis or Fischer esterification. A library could be generated by reacting a small set of substituted phenols with a variety of halo-esters, or vice versa. Microfluidic systems can further enhance the efficiency of combinatorial synthesis by allowing for precise control over reaction conditions in very small volumes. bohrium.com

| Reactant A (Phenols) | Reactant B (Ethyl Halo-pentanoates) | Potential Products (Analogs) |

| 2,6-Dichlorophenol | Ethyl 5-bromopentanoate | Ethyl 5-(2,6-dichlorophenoxy)pentanoate |

| 2,4-Dichlorophenol (B122985) | Ethyl 5-bromopentanoate | Ethyl 5-(2,4-dichlorophenoxy)pentanoate |

| 2,4,6-Trichlorophenol | Ethyl 5-bromopentanoate | Ethyl 5-(2,4,6-trichlorophenoxy)pentanoate |

| 2,6-Dichlorophenol | Ethyl 5-iodopentanoate | Ethyl 5-(2,6-dichlorophenoxy)pentanoate |

This systematic approach allows for the exploration of structure-activity relationships by modifying the substitution pattern on the phenyl ring or the length and nature of the ester chain.

Green Chemistry Approaches to Synthesis

The pursuit of sustainable methodologies for the synthesis of this compound and its analogs is driven by the twelve principles of green chemistry. These principles advocate for the use of catalysts over stoichiometric reagents, the utilization of renewable feedstocks, the design of energy-efficient processes, and the selection of solvents with minimal environmental impact. mdpi.comtext2fa.ir The following sections explore specific green chemistry strategies that can be applied to the synthesis of this target molecule and related compounds.

The Williamson ether synthesis, a key step in the formation of phenoxyalkanoates, has been a focus for the application of heterogeneous catalysis. u-tokyo.ac.jp The use of solid-supported catalysts offers significant advantages over their homogeneous counterparts, including simplified product purification, catalyst recyclability, and reduced waste generation. u-tokyo.ac.jp Various solid materials have been explored as catalysts or bases for this transformation.

For the synthesis of alkyl aryl ethers, solid bases such as potassium carbonate supported on various materials have been shown to be effective. These systems can facilitate the reaction under solvent-free conditions, often accelerated by microwave irradiation, which aligns with green chemistry principles by reducing reaction times and energy consumption. mdpi.com Nanocatalysts, with their high surface area and unique catalytic properties, also present a promising avenue for efficient ether synthesis. nih.gov For instance, nanocatalysts can be designed to be easily separable from the reaction mixture, further enhancing the sustainability of the process. nih.gov

Another approach involves the use of sulfated metal oxides on a support, which can catalyze the etherification of phenols with alcohols or ethers at elevated temperatures. nih.gov While requiring higher temperatures, this method can utilize less reactive and more environmentally benign alkylating agents. rsc.org

Table 1: Examples of Heterogeneous Catalytic Systems for Williamson Ether Synthesis of Aryl Ethers

| Catalyst/Base System | Alkylating Agent | Phenol (B47542) | Solvent | Reaction Conditions | Yield (%) | Reference |

| K₂CO₃ (solid) | Diethylene glycol ditosylate | o-Nitrophenol | DMF | Microwave, 90 °C, 75 min | 84 | mdpi.com |

| Potassium carbonate/Potassium hydroxide/TBAB | Various alkyl halides | Various phenols | - | Microwave | High | researchgate.net |

| Sulfated Copper Oxide on Alumina | Methanol | Phenol | - | Elevated temp. & pressure | High | nih.gov |

| NiFe₂O₄ Nanocatalyst | Benzylamine (B48309) (for coupling) | - | - | - | 92 | nih.gov |

Note: TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst that can be used in conjunction with solid bases.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can lead to high enantio- and regioselectivity, reducing the need for protecting groups and minimizing byproduct formation. nih.gov

While specific examples of the direct enzymatic synthesis of this compound are not prevalent in the literature, the application of biocatalysts to the synthesis of its precursors and related compounds is a viable green strategy. Lipases are a well-established class of enzymes for the catalysis of esterification and transesterification reactions. youtube.com They can be employed for the synthesis of the ethyl pentanoate moiety of the target molecule from a suitable precursor. Lipases are known to function in non-aqueous environments, which can be advantageous for certain substrates. youtube.com

The ether linkage presents a greater challenge for biocatalysis. However, some enzymes, such as peroxidases, have been shown to catalyze the oxidation of phenols, generating phenoxyl radicals that can subsequently react. nih.gov While this is typically applied for phenol removal, the controlled reaction of such intermediates could potentially be harnessed for ether synthesis. Furthermore, research into lipase-mediated synthesis of N-aryl amines suggests the potential for enzymes to facilitate the formation of bonds between aromatic rings and heteroatoms, which could be extended to C-O bond formation. mdpi.com

Table 2: Potential Biocatalytic Approaches for the Synthesis of Precursors and Analogs

| Enzyme Class | Reaction Type | Substrate Type | Potential Application in Synthesis | Reference |

| Lipase (B570770) | Esterification/Transesterification | Carboxylic acids/esters and alcohols | Synthesis of the ethyl ester group | youtube.com |

| Peroxidase | Phenol Oxidation | Phenols | Generation of reactive phenoxy intermediates | nih.gov |

| Nitrile Hydratase | Nitrile Hydration | Nitriles | Conversion of a nitrile precursor to a carboxylic acid | nih.gov |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry promotes the use of more benign alternatives. text2fa.ir

For the Williamson ether synthesis of phenoxyalkanoates, several sustainable solvent strategies can be considered. Ionic liquids (ILs), which are salts with low melting points, have been explored as "designer solvents" due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. wikipedia.org In some cases, ionic liquids can act as both the solvent and a promoter for the reaction. u-tokyo.ac.jp The reusability of ionic liquids is a key advantage, although their synthesis and potential toxicity must be carefully considered for a truly green process. youtube.com

Solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario by completely eliminating solvent waste. mdpi.com Microwave-assisted synthesis is often conducted under solvent-free conditions, leading to rapid reaction rates and high yields. youtube.com The combination of microwave irradiation with ultrasound has also been shown to promote Williamson ether synthesis efficiently without the need for phase-transfer catalysts. youtube.com

Phase-transfer catalysis (PTC) is another technique that enhances the sustainability of the Williamson ether synthesis. text2fa.ir PTC facilitates the transfer of a reactant (such as the phenoxide ion) from an aqueous phase to an organic phase where the reaction with the alkyl halide occurs. This allows for the use of water as a solvent and can increase reaction rates, often under milder conditions.

Table 3: Sustainable Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers

| Technique | Solvent/Medium | Catalyst/Promoter | Key Advantages | Reference |

| Microwave-assisted synthesis | Solvent-free or minimal solvent | Solid base (e.g., K₂CO₃) | Rapid reaction times, high yields, energy efficiency | mdpi.comyoutube.com |

| Ionic Liquids | Imidazolium-based ILs | - | Recyclable, acts as solvent and promoter | wikipedia.orgu-tokyo.ac.jp |

| Phase-Transfer Catalysis | Water/Organic biphasic | Quaternary ammonium (B1175870)/phosphonium (B103445) salts | Use of water as a solvent, enhanced reaction rates | text2fa.ir |

| Ultrasound-assisted synthesis | Water | - | Absence of phase-transfer catalyst, efficient | youtube.com |

Reaction Mechanisms and Chemical Transformations of Ethyl 5 2,6 Dichloro Phenoxy Pentanoate

Mechanistic Insights into Ester Formation and Cleavage

The formation and cleavage of the ester bond in Ethyl 5-(2,6-dichloro-phenoxy)pentanoate are fundamental transformations. Cleavage, typically through hydrolysis or aminolysis, proceeds via nucleophilic acyl substitution.

The reaction of an ester with an amine, known as aminolysis, converts the ester into an amide. This transformation proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.com The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. chemistrysteps.com To restore the carbonyl double bond, a leaving group must be expelled. In the case of this compound, the ethoxy group (RO⁻) is a better leaving group than the conjugate base of the reacting amine (RNH⁻), facilitating the formation of the corresponding N-substituted amide. chemistrysteps.com

The kinetics of aminolysis can be complex. Studies on related phenyl phenoxyacetate (B1228835) compounds reacting with benzylamine (B48309) show that the reaction can be catalyzed by a second molecule of the amine, which acts as a general base. oup.com The proposed mechanism for such reactions can involve an ion pair intermediate of the quaternary ammonium (B1175870) salt type. oup.com

Furthermore, the aminolysis of esters can be significantly accelerated by specific organocatalysts. For instance, 6-halo-2-pyridones have been shown to be effective bifunctional catalysts for this reaction. nih.gov The pyridone's NH group is proposed to activate the ester via hydrogen bonding, functioning as a Brønsted acid, while the carbonyl group activates the amine, acting as a Brønsted base. nih.gov This dual activation provides a lower energy pathway for the reaction. nih.gov

Table 1: Effect of 6-chloro-2-pyridone Catalyst on the Aminolysis of Phenyl Ester 15 with Various Amines Conversion determined by ¹H NMR analysis in C₆D₆ at 1.0 M concentration.

| Entry | Amine | Catalyst (20 mol%) | Time (h) | Conversion (%) |

| 1 | Aromatic Amine (16) | None | 24 | <5 |

| 2 | Aromatic Amine (16) | 6-chloro-2-pyridone | 24 | 88 |

| 3 | Branched Amine (17) | None | 24 | <5 |

| 4 | Branched Amine (17) | 6-chloro-2-pyridone | 24 | 91 |

| 5 | Secondary Amine (18) | None | 24 | 20 |

| 6 | Secondary Amine (18) | 6-chloro-2-pyridone | 24 | >95 |

Data sourced from a study on ester aminolysis catalyzed by 6-halo-2-pyridones. nih.gov

Electrochemical Transformations of Phenoxy-Containing Compounds

The dichlorophenoxy moiety in this compound is susceptible to electrochemical transformations. The presence of chlorine atoms and the aromatic system allows for electron transfer processes that can lead to further reactions. Studies on structurally similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have demonstrated their electrochemical activity. capes.gov.brnih.gov

The oxidation of phenoxy compounds can initiate electron transfer, resulting in the formation of phenoxyl radical intermediates. nih.gov The stability and subsequent reactivity of these radicals are influenced by the substituents on the aromatic ring. acs.org The one-electron reduction potential is a critical parameter that quantifies the ease of forming these radicals. acs.org

In acidic conditions, the reaction of phenoxyl radicals can become more complex. nih.gov Research suggests that a phenoxyl radical can be protonated by an acid. nih.gov This protonated radical can then accept an electron from another phenoxyl radical in a rapid electron transfer event. nih.gov This process generates a highly reactive phenoxyl cation and a stable phenol (B47542) molecule. nih.gov The resulting phenoxyl cation is a potent electrophile that can react with available nucleophiles. nih.gov

Table 2: One-Electron Reduction Potentials of 4-Substituted Phenoxyl Radicals in Water Potentials are relative to the Normal Hydrogen Electrode (NHE).

| Substituent (at position 4) | Radical Species | Reduction Potential E°(V vs. NHE) |

| -O⁻ | p-O⁻-C₆H₄O• | 0.02 |

| -OCH₃ | p-CH₃O-C₆H₄O• | 0.76 |

| -CH₃ | p-CH₃-C₆H₄O• | 0.81 |

| -H | C₆H₅O• | 0.97 |

| -F | p-F-C₆H₄O• | 1.01 |

| -Cl | p-Cl-C₆H₄O• | 1.02 |

Data sourced from pulse radiolysis studies of electron transfer equilibria. acs.org

Catalytic Reaction Mechanisms

Catalysis offers pathways for transforming molecules like this compound under milder conditions or with greater selectivity than stoichiometric reactions. Both Lewis acid catalysis and redox catalysis involving organometallic species can be considered for reactions involving the ether linkage.

Lewis acid catalysis generally involves the activation of an electrophile by the coordination of a Lewis acid to a Lewis basic site on the substrate molecule. youtube.com In the context of this compound, the ether oxygen atom can act as a Lewis base, coordinating with a Lewis acid. This coordination weakens the C-O bonds of the ether, facilitating its cleavage.

The cleavage of aryl alkyl ethers, however, presents a challenge. The C(sp²)-O bond attached to the aromatic ring is significantly stronger than the alkyl C(sp³)-O bond, meaning cleavage almost exclusively occurs at the alkyl-oxygen bond. youtube.com For the target molecule, this implies that a Lewis acid-catalyzed cleavage would likely break the bond between the oxygen and the pentanoate chain, yielding 2,6-dichlorophenol (B41786) and a derivative of the pentanoate side chain. A wide variety of Lewis acids have been employed to catalyze the cleavage of ethers, often in conjunction with a nucleophilic reagent like an acyl chloride. mdpi.com

Table 3: Selected Lewis Acid Systems for the Cleavage of Tetrahydrofuran (THF) with Acyl Chlorides A summary of catalytic systems used in related ether cleavage reactions.

| Entry | Lewis Acid Catalyst | Reagent | Conditions | Product Type |

| 1 | CoCl₂ | Acetyl Chloride | Solvent-free, rt | Chloroester |

| 2 | La(NO₃)₃·6H₂O | Benzoyl Chloride | Solvent-free, rt | Chloroester |

| 3 | Iodine (I₂) | Acetyl Chloride | Solvent-free, rt | Chloroester |

| 4 | MoCl₅ | None (THF as reactant) | Dichloromethane, rt | Dimerized Chloroalkoxide |

Data compiled from reviews on Lewis acid-catalyzed ether cleavage. mdpi.com

Ferrocene (B1249389) (Fc) and its oxidized form, the ferrocenium (B1229745) cation (Fc⁺), constitute a chemically reversible one-electron redox couple that is a standard in electrochemistry. nih.govwikipedia.org The ferrocenium cation is a mild one-electron oxidant and can be used catalytically. nih.gov In a typical catalytic cycle, Fc⁺ oxidizes a substrate molecule, being reduced back to neutral ferrocene. The ferrocene is then re-oxidized by a stoichiometric co-oxidant, regenerating the active catalyst. nih.gov

Beyond its role as an electron shuttle, the ferrocenium ion can also function as a Lewis acid catalyst. nih.gov For instance, ferrocenium tetrafluoroborate (B81430) has been shown to catalyze the ring-opening of epoxides with alcohols. nih.gov The reactivity and stability of ferrocenium ions can be influenced by the solvent, the presence of other reagents like molecular oxygen, and the electronic nature of substituents on the cyclopentadienyl (B1206354) rings. wikipedia.orgresearchgate.net Electron-withdrawing groups make the ferrocene more difficult to oxidize (more positive potential), while electron-donating groups make it easier to oxidize (more negative potential). wikipedia.orgmdpi.com

Table 4: Electrochemical Oxidation Data for Ferrocene Derivatives Potentials measured via cyclic voltammetry (CV).

| Compound | Spacer between Ferrocene and Phosphonium (B103445) | E½ (V) | ΔE (mV) |

| Ferrocene (Fc) | N/A | 0.43 | 59 |

| Fc-(C=O)-(CH₂)₂-P⁺(tBu)₃ Br⁻ | Acyl | 0.72 | 59 |

| Fc-(C=O)-(CH₂)₃-P⁺(tBu)₃ Br⁻ | Acyl | 0.71 | 59 |

| Fc-(CH₂)₃-P⁺(tBu)₃ Br⁻ | Alkyl | 0.48 | 59 |

| Fc-(CH₂)₁₁-P⁺(tBu)₃ Br⁻ | Alkyl | 0.47 | 59 |

Data sourced from a study on ferrocene functionalized phosphonium ionic liquids. nih.gov

Intramolecular Rearrangements and Cyclizations for Related Structures

Intramolecular rearrangements and cyclizations represent a significant class of reactions in organic synthesis, enabling the construction of complex cyclic frameworks from acyclic precursors. For structures related to this compound, such as phenoxyalkanoic acids and their esters, these transformations are pivotal for synthesizing various heterocyclic and carbocyclic systems. The key reaction pathway involves the electrophilic attack of a side-chain functional group onto the electron-rich aromatic ring.

One of the most prominent examples of such a transformation is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This reaction allows for the formation of new rings, typically five, six, or seven-membered, by connecting a side chain to an aromatic nucleus. masterorganicchemistry.com In the context of phenoxyalkanoic acid derivatives, this cyclization leads to the formation of cyclic ketones, such as chromanones.

The general mechanism for the intramolecular Friedel-Crafts acylation of a phenoxyalkanoic acid involves the activation of the carboxylic acid (or a derivative like an ester or acyl chloride) by a strong acid or Lewis acid catalyst. masterorganicchemistry.comyoutube.com This generates a highly electrophilic acylium ion. The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a cyclohexadienone intermediate. Subsequent deprotonation restores aromaticity, yielding the final cyclized product. bdu.ac.in The efficiency of ring closure often follows the general trend of 6-membered rings being favored over 5- and 7-membered rings. masterorganicchemistry.com

Several reagents are commonly employed to facilitate these cyclizations. Polyphosphoric acid (PPA) is a classical reagent for the intramolecular cyclization of phenoxyalkyl carboxylic acids. masterorganicchemistry.com Methanesulfonic acid (MSA) serves as an effective and often more manageable alternative to PPA for promoting Friedel-Crafts cyclization reactions. masterorganicchemistry.com Other Lewis acids like aluminum chloride (AlCl₃) are also widely used, particularly when starting from acyl chlorides. organic-chemistry.orgresearchgate.net

A prime example of this type of cyclization is the synthesis of 4-chromanones from 3-phenoxypropanoic acids. While this compound has a longer pentanoate chain, the underlying principle of cyclization remains analogous. The hydrolysis of the ester to the corresponding carboxylic acid, 5-(2,6-dichloro-phenoxy)pentanoic acid, would be the initial step. Subsequent treatment with a strong acid like PPA would be expected to induce an intramolecular Friedel-Crafts acylation. This would involve the formation of a seven-membered ring, a benzosuberone derivative, which is a known outcome of such reactions, although forming 5- and 6-membered rings is generally more common. masterorganicchemistry.com

Research into related structures has provided insight into the conditions and outcomes of these cyclization reactions. For instance, the synthesis of various chromanone derivatives often relies on an intramolecular conjugate addition of a phenol onto an α,β-unsaturated system, which is a related cyclization strategy. nih.gov More directly, the cyclization of phenoxyalkanoic acids using acid catalysts is a well-established method for creating the core chromanone structure. nih.govnih.gov

The table below summarizes findings from studies on the intramolecular cyclization of related phenoxy acid structures.

| Starting Material Type | Reagent(s) | Product Type | Key Findings | Reference(s) |

| Phenoxyalkyl Carboxylic Acids | Polyphosphoric Acid (PPA) | Cyclic Ketones (e.g., Tetralones) | PPA is a classic and effective reagent for cyclizing phenalkyl carboxylic acids to form 6-membered rings. | masterorganicchemistry.com |

| Phenoxyalkyl Carboxylic Acids | Methanesulfonic Acid (MSA) | Cyclic Ketones | MSA is a comparable and often more convenient liquid alternative to PPA for Friedel-Crafts cyclizations. | masterorganicchemistry.com |

| Phenolic Esters | Lewis Acids (e.g., AlCl₃) | Hydroxy Aryl Ketones | The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, which can be an intramolecular process. | bdu.ac.in |

| 3-Phenoxypropanoic Acids | Thionyl Chloride, Aluminum Chloride | 4-Chromanones | A two-step process involving formation of the acyl chloride followed by intramolecular Friedel-Crafts acylation is a standard route to 4-chromanones. | nih.gov |

| Phenethyl Isocyanates | Aluminum Chloride (AlCl₃), Triflic Acid (TfOH) | 3,4-Dihydroisoquinolin-1(2H)-one | Intramolecular Friedel-Crafts acylation of in-situ formed isocyanates can be used to synthesize aromatic lactams. | researchgate.net |

Retrosynthetic Analysis of Ethyl 5 2,6 Dichloro Phenoxy Pentanoate

Fundamental Principles of Retrosynthetic Disconnection

Retrosynthetic analysis begins with the identification of key functional groups within the target molecule and applying strategic "disconnections" that correspond to reliable and high-yielding chemical reactions. For Ethyl 5-(2,6-dichloro-phenoxy)pentanoate, two primary functional groups are present: an ether and an ethyl ester.

The most logical disconnections involve cleaving the bonds associated with these functional groups:

C-O Bond of the Ether: This disconnection is based on the Williamson ether synthesis, a robust method for forming ethers. wikipedia.orgmasterorganicchemistry.com This reaction involves an alkoxide nucleophile and an alkyl halide. wikipedia.org In the context of retrosynthesis, this translates to disconnecting the ether bond to yield a phenoxide and an alkyl halide.

C-O Bond of the Ester: This disconnection points towards an esterification reaction, most commonly the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction combines a carboxylic acid and an alcohol. organic-chemistry.orgpearson.com Therefore, disconnecting the ester bond suggests a carboxylic acid and ethanol (B145695) as the precursors.

Considering the structure of this compound, the ether disconnection is generally the most strategic first step. This is because the Williamson ether synthesis is a powerful C-O bond-forming reaction, and the required precursors are often readily accessible. khanacademy.orgyoutube.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion attacks an alkyl halide. wikipedia.org For a successful synthesis, the alkyl halide should ideally be primary to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com

Alternatively, disconnecting the ester bond first would lead to 5-(2,6-dichloro-phenoxy)pentanoic acid and ethanol. The subsequent disconnection of the ether in the resulting acid would still lead to 2,6-dichlorophenol (B41786) and a 5-halopentanoic acid derivative.

Identification of Key Synthons and Precursors

Following the principles of disconnection, we can identify the key synthons—idealized fragments resulting from the disconnection—and their corresponding synthetic equivalents, which are the real chemical reagents used in the laboratory.

Disconnection Strategy 1: Ether Bond Cleavage

Disconnection: Cleavage of the aryl-ether C-O bond.

Synthons:

A 2,6-dichlorophenoxide anion (anionic synthon).

A 5-carbethoxy-pentyl cation (cationic synthon).

Synthetic Equivalents:

2,6-Dichlorophenol: This commercially available phenol (B47542) can be deprotonated with a suitable base (e.g., sodium hydride, sodium hydroxide) to generate the required nucleophilic phenoxide.

Ethyl 5-halopentanoate (e.g., Ethyl 5-bromopentanoate): This serves as the electrophile. The primary halide is ideal for the SN2 reaction, minimizing the risk of elimination. youtube.com

Forward Synthesis based on Disconnection 1:

The reaction of 2,6-dichlorophenol with a base like sodium hydroxide (B78521) would form sodium 2,6-dichlorophenoxide. This would then react with ethyl 5-bromopentanoate in a classic Williamson ether synthesis to yield the target molecule, this compound. wikipedia.org

Disconnection Strategy 2: Ester Bond Cleavage

Disconnection: Cleavage of the ester C-O bond.

Synthons:

A 5-(2,6-dichloro-phenoxy)pentanoyl cation (acylium ion synthon).

An ethoxide anion.

Synthetic Equivalents:

5-(2,6-dichloro-phenoxy)pentanoic acid: This would be the carboxylic acid precursor.

Ethanol: This is the alcohol component for the esterification.

Forward Synthesis based on Disconnection 2:

5-(2,6-dichloro-phenoxy)pentanoic acid would be heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a Fischer esterification reaction to produce the final ester. organic-chemistry.orglibretexts.org The 5-(2,6-dichloro-phenoxy)pentanoic acid precursor would itself be synthesized via a Williamson ether synthesis between 2,6-dichlorophenol and a 5-halopentanoic acid.

Computational Tools and Hybrid Approaches in Retrosynthesis

The landscape of synthetic chemistry is being transformed by computer-assisted organic synthesis (CAOS) software. synthiaonline.comwikipedia.org These tools leverage vast databases of chemical reactions and sophisticated algorithms, often incorporating artificial intelligence (AI) and machine learning, to predict viable retrosynthetic routes. synthiaonline.comthe-scientist.com This computational approach offers an unbiased and rapid analysis, often uncovering novel and more efficient pathways that might be missed by human chemists. the-scientist.com

For a molecule like this compound, a chemist could input the structure into a program such as SYNTHIA®, Reaxys Predictive Retrosynthesis, or AiZynthFinder. wikipedia.orgthe-scientist.comsynthiaonline.comelsevier.com The software would then analyze the structure and propose a series of disconnections based on its database of known reactions and commercially available starting materials. wikipedia.orgsynthiaonline.com

These programs can:

Generate Multiple Pathways: Present various synthetic routes, allowing the chemist to compare them based on factors like step count, predicted yield, and the cost of starting materials. elsevier.com

Assess Feasibility: Provide a confidence ranking for the predicted routes and link them to literature precedents. elsevier.com

Promote Green Chemistry: Some tools can incorporate sustainability information, helping researchers design more environmentally friendly syntheses. the-scientist.com

Biocatalytic Retrosynthesis Considerations for Related Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in organic synthesis, including high selectivity and mild reaction conditions. nih.gov While specific biocatalytic routes for this compound are not prominently documented, we can consider possibilities for related structures based on known enzymatic transformations.

Ester Formation:

The ester linkage is highly amenable to biocatalysis. Lipases are enzymes that naturally hydrolyze esters but can be used in reverse to catalyze esterification or transesterification in non-aqueous media. aminer.cnscielo.br

Retrosynthetic Implication: A disconnection of the ester bond could lead to 5-(2,6-dichloro-phenoxy)pentanoic acid and ethanol.

Biocatalytic Forward Synthesis: A lipase (B570770), such as Candida antarctica lipase B (CALB), could be used to catalyze the condensation of the acid and ethanol. aminer.cn This approach is often highly chemoselective and avoids the harsh acidic conditions of the Fischer esterification. nih.gov Lipase-catalyzed reactions are widely used in the food, cosmetic, and pharmaceutical industries for ester synthesis. scielo.br

Ether Bond Formation/Cleavage:

The formation of the aryl ether bond is more challenging for biocatalysis. However, some enzymes, like laccases, can be involved in reactions that form or modify phenolic compounds. nih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of phenols. nih.gov In some mediated systems, laccases have been shown to oxidize ethers. rsc.org While a direct laccase-catalyzed synthesis of this specific diaryl ether is not established, their use in creating complex phenolic structures suggests future potential. nih.gov

The integration of biocatalysis into retrosynthetic planning represents a growing field. Enzymes can offer solutions for specific transformations, particularly where high chemo-, regio-, or stereoselectivity is required, contributing to more sustainable and efficient synthetic routes. nih.gov

Structure Activity Relationship Sar Studies of Ethyl 5 2,6 Dichloro Phenoxy Pentanoate Analogs

Theoretical Frameworks in SAR and QSAR Analysis

The investigation into the biological activities of chemical compounds is systematically guided by the principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). mdpi.comnih.gov SAR provides a qualitative framework that links the presence or absence of specific structural features to biological effects. In contrast, QSAR aims to establish a mathematical correlation between the physicochemical properties of a series of molecules and their biological activity. sciencepublishinggroup.comnih.gov

QSAR models are developed by correlating descriptors of the molecules with their measured biological activity, often expressed as the logarithm of the inverse of the concentration required to produce a certain effect (log 1/C). researchgate.net These descriptors can be categorized into several types:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They are vital for determining how well a molecule fits into a biological target's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (log P), which measures a compound's distribution between an oily (n-octanol) and an aqueous phase. Lipophilicity is critical for membrane permeability and transport to the site of action.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching.

The ultimate goal of a QSAR study is to create a predictive model that can estimate the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. mdpi.comresearchgate.net The reliability of these models is assessed through rigorous internal and external validation procedures. nih.gov

Influence of the 2,6-Dichlorophenoxy Moiety on Biological Interactions

The 2,6-dichlorophenoxy group is a critical pharmacophore in many biologically active molecules. The presence and positioning of the chlorine atoms on the phenyl ring significantly influence the compound's electronic profile, lipophilicity, and steric properties, which in turn dictate its interaction with biological targets.

The two chlorine atoms are strong electron-withdrawing groups, which can polarize the aromatic ring and influence its ability to participate in pi-stacking or other electronic interactions with a receptor. Furthermore, the lipophilicity conferred by the chlorine atoms can enhance the molecule's ability to cross biological membranes. From a steric perspective, the bulky chlorine atoms at the ortho positions (2 and 6) can lock the phenoxy ring in a specific conformation relative to the pentanoate side chain, which may be crucial for optimal binding.

Positional Isomerism of Halogen Substituents on Phenoxy Ring

The substitution pattern influences not only the binding affinity but also the metabolic stability of the compound. For example, the 2,6-dichloro substitution pattern can sterically hinder the ether linkage from enzymatic cleavage, potentially increasing the compound's half-life in a biological system. The following table illustrates a hypothetical SAR for positional isomers of a dichlorophenoxy derivative, based on common trends observed in similar compound series.

| Compound | Substitution Pattern | Relative Activity (%) | Key Observations |

|---|---|---|---|

| Analog 1 | 2,6-dichloro | 100 | Ortho-substitution may provide optimal conformation and steric shielding. |

| Analog 2 | 2,4-dichloro | 85 | Often a highly active pattern in related series. |

| Analog 3 | 3,5-dichloro | 40 | Meta-substitution may lead to a different spatial arrangement of chloro-groups, reducing binding affinity. |

| Analog 4 | 2,5-dichloro | 60 | Asymmetric substitution with varied electronic and steric profile. |

| Analog 5 | 3,4-dichloro | 55 | Vicinal substitution pattern, potentially altering interactions with the binding pocket. |

Role of the Pentanoate Ester Chain in Modulating Activity

The pentanoate ester chain in Ethyl 5-(2,6-dichloro-phenoxy)pentanoate serves as a flexible linker connecting the aromatic pharmacophore to the ethyl ester group. The length and flexibility of this alkyl chain are critical determinants of biological activity.

The five-carbon chain allows the molecule to adopt a range of conformations, enabling it to position the key functional groups (the dichlorophenoxy ring and the ester) in the correct orientation to bind effectively to its target. The length of this chain is often optimized for a specific biological target; a chain that is too short may not be able to span the distance between binding pockets, while a chain that is too long could introduce unfavorable steric clashes or excessive flexibility, which is entropically unfavorable upon binding. In many homologous series of compounds, a parabolic relationship is observed between alkyl chain length and biological activity, where an optimal length exists. nih.gov

The following table illustrates this principle with a hypothetical series of analogs where the chain length is varied.

| Compound | Alkyl Chain Length (n) in -(CH2)nCOOEt | Relative Activity (%) | Key Observations |

|---|---|---|---|

| Analog A | 2 (Propanoate) | 50 | Shorter chain may not provide sufficient length to reach a secondary binding site. |

| Analog B | 3 (Butanoate) | 85 | Increased activity with longer chain. |

| Target Compound | 4 (Pentanoate) | 100 | Optimal chain length for spanning binding domains. |

| Analog C | 5 (Hexanoate) | 70 | Longer chain may introduce steric hindrance or undesirable flexibility. |

| Analog D | 6 (Heptanoate) | 40 | Excessive length and lipophilicity may decrease solubility and activity. |

Impact of the Ethyl Ester Functional Group on Molecular Recognition

The nature of the alkyl group of the ester (in this case, ethyl) can also influence activity. Changing the size of this alkyl group can affect both the steric fit and the lipophilicity of the molecule. Generally, small alkyl groups like methyl or ethyl are preferred, as larger groups can introduce steric bulk that prevents proper binding. The ethyl group provides a balance of moderate lipophilicity without being excessively large.

Furthermore, the ester group makes the molecule a potential prodrug. Esters can be hydrolyzed in vivo by esterase enzymes to the corresponding carboxylic acid. nih.gov If the carboxylic acid is the active form of the molecule, the ethyl ester serves to improve properties like membrane permeability, and its rate of hydrolysis can be fine-tuned by altering the ester's alkyl group. researchgate.net

Comparative Analysis with Structurally Related Phenoxy-Pentanoic Acid Derivatives

A direct comparison between this compound and its corresponding carboxylic acid, 5-(2,6-dichloro-phenoxy)pentanoic acid, highlights the profound impact of the terminal functional group.

Physicochemical Properties: The carboxylic acid is an acidic compound and will be ionized at physiological pH, carrying a negative charge. This increases its water solubility compared to the neutral, more lipophilic ethyl ester. This difference in lipophilicity and charge significantly affects how the molecules are absorbed, distributed, and transported across cell membranes.

Biological Activity: The mode of interaction with a biological target can differ substantially. The carboxylic acid can form strong ionic bonds (salt bridges) with positively charged amino acid residues (like lysine (B10760008) or arginine) in a receptor, in addition to hydrogen bonds. The ethyl ester cannot form ionic bonds but is a good hydrogen bond acceptor. mdpi.com

Often, one form is significantly more active than the other, or they may even have different biological targets. If the acid is the active form, the ester may serve as a prodrug to enhance bioavailability. nih.gov Conversely, if the ester itself is the active molecule, conversion to the acid would be a deactivation step. The herbicidal activity of many phenoxyalkanoic acids, for example, relies on the presence of the free carboxylic acid group. nih.gov

The following table provides a comparative summary of the likely properties.

| Property | This compound (Ester) | 5-(2,6-dichloro-phenoxy)pentanoic Acid (Acid) |

|---|---|---|

| Ionization at pH 7.4 | Neutral | Anionic (negatively charged) |

| Lipophilicity (LogP) | Higher | Lower |

| Membrane Permeability | Generally higher | Generally lower (charge hinders passive diffusion) |

| Primary Binding Interactions | Hydrogen bonds, hydrophobic interactions | Ionic bonds, hydrogen bonds, hydrophobic interactions |

| Potential Role | Active compound or prodrug | Active compound |

Biological Target Identification and Mechanistic Pathways Non Clinical

In Vitro Approaches for Target Discovery

Cell-Based Assays and Phenotypic Screening Principles

The identification of biological targets for novel chemical entities such as Ethyl 5-(2,6-dichloro-phenoxy)pentanoate is a critical step in drug discovery. In the pre-clinical phase, in vitro methods, particularly cell-based assays and phenotypic screening, offer a powerful approach to elucidate the mechanism of action without a pre-defined target. nih.gov These methods provide valuable insights into the biological activity, potential toxicity, and off-target effects of a compound at the earliest stages of development. uniprot.org

Cell-based assays are advantageous due to their ability to model the complex cellular environment, offering a higher degree of physiological relevance compared to target-based biochemical assays. uniprot.org They can be designed to measure a wide array of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. High-throughput screening (HTS) of extensive compound libraries against various cell lines is a common strategy to identify molecules that elicit a desired cellular phenotype. nih.gov For a compound like this compound, a primary screen might involve assessing its impact on the growth and survival of different cancer cell lines or its effect on metabolic processes in hepatocytes.

Phenotypic screening, a subset of cell-based screening, focuses on identifying compounds that induce a particular phenotypic change in a cell or organism, without prior knowledge of the molecular target. This target-agnostic approach has seen a resurgence in recent years, enabled by advances in automated microscopy, high-content imaging, and data analysis. nih.gov For instance, a phenotypic screen could reveal that this compound induces a specific morphological change in cells, alters the cellular localization of a key protein, or reverses a disease-associated phenotype in a cellular model. Subsequent target deconvolution studies would then be employed to identify the specific molecular target(s) responsible for the observed phenotype.

The general workflow for target discovery using these principles is outlined in the table below:

| Step | Description | Key Technologies |

| 1. Primary Screening | High-throughput screening of the compound against a panel of diverse cell lines to identify a desired biological response or phenotype. | Automated liquid handling, plate readers, high-content imaging. |

| 2. Hit Confirmation and Profiling | Confirmation of the initial "hit" and further characterization of its activity, including concentration-response relationships and activity in secondary assays. | Dose-response curves, orthogonal assays. |

| 3. Target Deconvolution | Identification of the molecular target(s) responsible for the observed phenotype. | Affinity chromatography, expression profiling, genetic approaches (e.g., CRISPR, siRNA), proteomics. |

| 4. Target Validation | Confirmation that modulation of the identified target recapitulates the observed phenotype. | Genetic manipulation of the target, use of tool compounds with known target engagement. |

By employing these in vitro strategies, researchers can systematically investigate the biological effects of this compound and its analogs, leading to the identification of novel biological targets and a deeper understanding of their mechanistic pathways.

Enzymatic Interactions and Inhibition Mechanisms

Glycogen (B147801) Phosphorylase Inhibition by Dichlorophenoxy-Hexanoic/Pentanoic Acid Analogs

Glycogen phosphorylase (GP) is a key enzyme in the regulation of glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. frontiersin.org As such, it represents a significant therapeutic target for managing type 2 diabetes. frontiersin.orgunmc.edu Analogs of dichlorophenoxy-hexanoic and pentanoic acids have been investigated as inhibitors of this enzyme. nih.gov These compounds are structurally related to a class of potent GP inhibitors.

The activity of GP is allosterically regulated, existing in a less active 'T' state and a more active 'R' state. researchgate.net The transition between these states is influenced by the binding of various effectors. nih.gov Dichlorophenoxy-alkanoic acid derivatives have been shown to be effective inhibitors of GP, acting at an allosteric site to stabilize the inactive T state of the enzyme. nih.govresearchgate.net

The inhibitory potency of these analogs can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The table below presents hypothetical inhibitory data for a series of dichlorophenoxy-alkanoic acid analogs against glycogen phosphorylase, illustrating the structure-activity relationship.

| Compound | Structure | Chain Length | IC50 (µM) |

| Analog 1 | 2,6-dichlorophenoxy-acetic acid | 2 | >100 |

| Analog 2 | 3-(2,6-dichlorophenoxy)propanoic acid | 3 | 50.2 |

| Analog 3 | 4-(2,6-dichlorophenoxy)butanoic acid | 4 | 15.8 |

| This compound | 5-(2,6-dichlorophenoxy)pentanoic acid ethyl ester | 5 | 5.2 |

| Analog 4 | 6-(2,6-dichlorophenoxy)hexanoic acid | 6 | 1.9 |

This data is illustrative and intended to demonstrate structure-activity relationships.

Allosteric Binding Site Analysis and Conformational Changes

The inhibition of glycogen phosphorylase by dichlorophenoxy-pentanoic acid analogs and related compounds is achieved through binding to an allosteric site, which is distinct from the active site. researchgate.netnih.gov This binding induces significant conformational changes that lock the enzyme in an inactive state. researchgate.netnih.gov

Upon binding of an inhibitor like a dichlorophenoxy-pentanoic acid analog to the allosteric site, several structural rearrangements occur. researchgate.net These changes can include the disordering of the N-terminal tail and shifts in loop regions that are critical for catalytic activity. researchgate.net The binding of these inhibitors can transform the enzyme into a "T'-like" state, which is even more inhibited than the basal T state. researchgate.net This allosteric inhibition prevents the conformational changes that are necessary for the enzyme to transition to the active R state, thereby blocking access to the catalytic site. researchgate.netnih.gov

The key conformational changes upon allosteric inhibitor binding are summarized below:

| Structural Element | Change Upon Inhibitor Binding | Consequence |

| N-terminal tail | Becomes disordered. researchgate.net | Disrupts inter-subunit communication necessary for activation. researchgate.net |

| 280s loop | Stabilized in an inactive conformation. nih.gov | Gates the active site, preventing substrate access. nih.gov |

| Subunit interface | Shifts to accommodate the inhibitor. researchgate.net | Stabilizes the inactive quaternary structure of the enzyme dimer. researchgate.net |

| Catalytic site | Access is blocked. researchgate.net | Prevents the binding of the substrate, glycogen. researchgate.net |

Aldoketoreductase Enzyme Interactions with Phenoxy-Pentanoic Acid Derivatives

The aldo-keto reductase (AKR) superfamily consists of NAD(P)(H)-dependent oxidoreductases that metabolize a wide array of substrates, including steroids, prostaglandins, and xenobiotics. nih.govnih.gov These enzymes are implicated in various physiological and pathological processes, making them attractive drug targets. ebi.ac.uk

Currently, there is limited published research specifically detailing the direct interaction of this compound or its close analogs with enzymes of the aldo-keto reductase superfamily. However, the broad substrate specificity of some AKR family members suggests that such interactions could be possible. unmc.edu AKRs are known to reduce a variety of aldehydes and ketones. ebi.ac.uk

The inhibition of AKRs is an active area of research, particularly for isoforms like AKR1C3, which is involved in hormone-dependent cancers. nih.gov Known inhibitors of AKRs often possess a carboxylic acid moiety, which can form key interactions within the enzyme's active site. nih.gov For example, N-phenylanthranilates and salicylic (B10762653) acid derivatives have been identified as potent AKR inhibitors. nih.govnih.gov Given that the hydrolysis of the ester in this compound would yield the corresponding carboxylic acid, it is plausible that this metabolite could interact with certain AKR isoforms.

Further investigation through in silico docking studies and in vitro enzymatic assays would be necessary to determine if this compound or its metabolites can act as substrates or inhibitors of any AKR enzymes.

General Considerations for Enzyme Activator and Inhibitor Mechanisms

The modulation of enzyme activity by small molecules is a fundamental concept in pharmacology. Small molecules can either inhibit or activate enzymes through various mechanisms.

Enzyme Inhibition: Enzyme inhibitors decrease the rate of an enzymatic reaction. They are broadly classified as reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as:

Competitive: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).

Non-competitive: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not affect the Km.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.

Enzyme Activation: Enzyme activators increase the rate of an enzymatic reaction. Activation is often achieved through allosteric mechanisms, where the activator binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic efficiency. This can occur by:

Decreasing the Km for the substrate, thereby increasing the enzyme's affinity for it.

Increasing the Vmax, leading to a higher turnover rate.

Stabilizing the active conformation of the enzyme. ebi.ac.uk

The interaction of dichlorophenoxy-pentanoic acid analogs with glycogen phosphorylase is a classic example of allosteric inhibition. researchgate.net Understanding these fundamental mechanisms is crucial for the rational design and development of new therapeutic agents that target specific enzymes.

Metabolic Pathways and Enzymatic Transformations of Phenoxy-Containing Compounds

The metabolism of xenobiotics, including phenoxy-containing compounds, is a critical process that determines their biological activity and persistence. Generally, these compounds undergo Phase I and Phase II metabolic transformations to increase their water solubility and facilitate excretion.

Phenolic xenobiotics are typically metabolized by Phase I cytochrome P450 (CYP) enzymes, followed by Phase II conjugation with glucuronic acid or sulfate. nih.govpnas.org However, research has uncovered alternative pathways. For instance, phenolic compounds can undergo a metabolic pathway to form more lipophilic ester compounds. nih.gov This process is mediated by microsomal enzymes and has been observed for chlorinated phenols and other hydroxylated aromatics. nih.govpnas.org

For compounds containing a dichlorophenoxy moiety, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), specific metabolic transformations have been identified. In fungi, cytochrome P450-type enzymes can catalyze the transformation of 2,4-D into 2,4-dichlorophenol (B122985) (2,4-DCP). nih.gov Under anaerobic conditions, the degradation of 2,4-D can proceed through different pathways, including reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.netnih.gov This process can lead to the formation of various chlorinated phenol (B47542) intermediates. nih.govresearchgate.net

Hydrolysis is another key reaction, particularly for ester forms of phenoxy acids. nih.gov The ester linkage in a compound like Ethyl 5-(2,6-dichlorophenoxy)pentanoate would be susceptible to hydrolysis, releasing the corresponding carboxylic acid, 5-(2,6-dichlorophenoxy)pentanoic acid, which would then be the primary substrate for further metabolism. The rate of this hydrolysis is influenced by factors such as pH and temperature. nih.gov

The table below summarizes key enzymatic transformations relevant to phenoxy-containing compounds.

| Enzyme/Process | Substrate Class | Transformation | Resulting Product(s) | Reference(s) |

| Cytochrome P450 | Phenolic Xenobiotics | Oxidation, Hydroxylation | Hydroxylated metabolites, Phenols | nih.govnih.gov |

| Phase II Enzymes | Phenolic Xenobiotics | Glucuronidation, Sulfation | Water-soluble conjugates | nih.govpnas.org |

| Reductive Dechlorination | Chlorinated Aromatics | Removal of Chlorine | Dechlorinated intermediates | researchgate.netnih.gov |

| Esterases/Hydrolysis | Phenoxy Acid Esters | Cleavage of ester bond | Parent phenoxy acid, Alcohol | nih.govwikipedia.org |

Receptor Binding Studies

The structural components of Ethyl 5-(2,6-dichlorophenoxy)pentanoate suggest potential interactions with several key biological receptors. Following hydrolysis to its corresponding carboxylic acid, the molecule bears resemblance to known modulators of nuclear receptors and neurotransmitter receptors.

Nuclear Receptor (PPARγ) Modulation by Dichlorophenyl Analogs

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in lipid metabolism and inflammation. mdpi.com It is a known target for various synthetic and natural compounds. The general structure of a PPARγ agonist involves a polar head group (often a carboxylic acid), a linker, and a hydrophobic tail. nih.gov

The hydrolyzed metabolite of Ethyl 5-(2,6-dichlorophenoxy)pentanoate, 5-(2,6-dichlorophenoxy)pentanoic acid, fits this general pharmacophore. Studies on structurally related plasticizer metabolites, such as MEHP (mono-2-ethylhexyl phthalate), show that the free carboxylate group is essential for binding to the PPARγ ligand-binding domain (LBD). nih.gov This interaction typically involves hydrogen bonds with key amino acid residues like Tyrosine 473, Histidine 323, and Histidine 449, which stabilizes the receptor in its active conformation. nih.gov The dichlorophenyl ring and pentanoate chain would occupy the hydrophobic pocket of the LBD. PPARγ activation leads to the transcriptional regulation of target genes. nih.gov

The table below details findings on compounds that modulate PPARγ.

| Compound/Class | Receptor | Key Finding | Mechanism of Action | Reference(s) |

| Thiazolidinediones (e.g., Rosiglitazone) | PPARγ | Agonist activity | Direct binding to the LBD, inducing conformational change and coactivator recruitment. | arvojournals.org |

| MEHP, MINCH | PPARγ | Agonist activity | Carboxylate group interacts with key residues (Y473, H323, H449); alkyl chains form hydrophobic interactions. | nih.gov |

| Fibrate Derivatives | PPARγ | Agonist activity | Act as ligands for PPARγ, modulating lipid metabolism and glucose homeostasis. | mdpi.com |

NMDA Receptor Binding for Related Phenoxy-Derivatives

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation. youtube.com It is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits. youtube.com The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel activation. youtube.com

Competitive antagonists of the NMDA receptor often possess a structure that mimics glutamate, typically containing an acidic moiety (like a phosphono or carboxyl group) and an amino group. While Ethyl 5-(2,6-dichlorophenoxy)pentanoate itself is not a classic structural analog of NMDA receptor ligands, its dichlorophenyl group is a feature found in some receptor modulators. The binding of antagonists to the ligand-binding domain can induce varying degrees of domain closure, preventing the full conformational change required for ion channel opening. youtube.com Research on substituted phenylalanines has shown that the position of acidic groups on the phenyl ring is critical for antagonist potency. nih.gov

Adenosine (B11128) Receptor Interactions of Related Phenoxy-Acetates

Adenosine receptors are G-protein coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. They are involved in numerous physiological processes, including cardiovascular function and inflammation. nih.govnih.gov The A₁ and A₃ receptors are typically coupled to Gi proteins, inhibiting adenylyl cyclase, while A₂ₐ and A₂ₑ receptors couple to Gs proteins to stimulate it. nih.gov

The potential for interaction would depend on the structural similarity of Ethyl 5-(2,6-dichlorophenoxy)pentanoate or its metabolites to known adenosine receptor ligands. Many antagonists for these receptors are heterocyclic compounds. However, the search for novel modulators is ongoing. For a compound to interact with an adenosine receptor, it would need to fit within the binding pocket and form specific interactions with key residues that define the pharmacophore for that subtype. For example, antagonists for the A₃ receptor include flavonoids and dihydropyridines with extended aryl groups. nih.gov

Computational Studies in Biological Target Prediction

In silico methods, particularly molecular docking, are powerful tools for predicting the biological targets of a novel compound and elucidating its potential mechanism of action at a molecular level.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding energy score. nih.govphcog.com This process involves creating 3D models of both the ligand (e.g., 5-(2,6-dichlorophenoxy)pentanoic acid) and the target protein (e.g., the LBD of PPARγ). The ligand is then computationally placed into the binding site of the protein in multiple conformations, and the most stable poses are identified. unpad.ac.id

A docking study of the active metabolite, 5-(2,6-dichlorophenoxy)pentanoic acid, with PPARγ would likely show the following:

Hydrogen Bonding: The carboxylate head group would form crucial hydrogen bonds with the aforementioned residues Tyr473, His323, and Ser289. nih.gov

Hydrophobic Interactions: The dichlorophenyl ring and the pentyl chain would be buried within the hydrophobic pocket of the LBD, interacting with nonpolar residues. nih.gov

The binding affinity score (e.g., in kcal/mol) would provide a quantitative estimate of how strongly the compound binds to the target relative to known ligands. nih.gov Such computational profiling can screen a compound against a library of protein structures to generate hypotheses about its most likely biological targets, guiding further experimental validation.

The table below illustrates the typical output of a molecular docking analysis.

| Ligand | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference(s) |

| Quinolone Derivative | DNA Gyrase | -18.8 | SER118, ARG98, GLY120 | Hydrogen Bonding | nih.gov |

| Ethyl 3,4,5-trihydroxybenzoate | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | Notable binding affinity | phcog.com |

| Cathinone Analog | 5-HT2A Receptor | Not specified | Not specified | Bioactive conformations modeled | nih.gov |

Computational Inference for Mechanism of Action Elucidation

Due to the structural similarity of Ethyl 5-(2,6-dichlorophenoxy)pentanoate to the phenoxyacetic acid class of herbicides, its mechanism of action is inferred to be that of a synthetic auxin. nih.govmt.gov Computational methods, while not directly reported for this specific compound, have been extensively applied to its structural analogs, such as 2,4-dichlorophenoxyacetic acid (2,4-D), to elucidate their mode of action. nih.govnih.gov These in silico approaches provide a foundational understanding of the likely biological targets and mechanistic pathways for Ethyl 5-(2,6-dichlorophenoxy)pentanoate.

The primary mode of action for synthetic auxins is the disruption of normal plant growth processes by mimicking the natural plant hormone indole-3-acetic acid (IAA). nih.govunl.edu At herbicidal concentrations, these compounds cause uncontrolled and disorganized cell division and elongation, leading to tissue damage and eventual plant death. mt.govresearchgate.net Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, have been instrumental in identifying the key molecular targets and interactions responsible for this phytotoxic activity. nih.govresearchgate.net

The principal target for auxinic herbicides is the F-box protein Transport Inhibitor Response 1 (TIR1), which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. researchgate.netnih.gov Molecular docking simulations have shown that synthetic auxins bind to the auxin-binding site of TIR1. nih.gov This binding event stabilizes the interaction between TIR1 and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of these repressors by the 26S proteasome. nih.gov The degradation of Aux/IAA proteins derepresses the expression of auxin-responsive genes, triggering a cascade of downstream effects that result in the observed herbicidal symptoms. researchgate.net

A novel computational method known as tomographic docking has provided deeper insights into the selectivity of the TIR1 receptor. nih.govwarwick.ac.uk This approach models the entire binding event, from the ligand's approach to the binding pocket to its final docked position, revealing a multi-step mechanism. nih.gov It is suggested that the binding pocket of TIR1 has a molecular filter that restricts access for some molecules while allowing others, like active auxins, to bind at the base of the pocket. nih.govwarwick.ac.uk This selective binding is crucial for the subsequent recruitment and degradation of the Aux/IAA co-receptor. nih.gov

The following tables summarize the inferred biological target and the computational approaches used to study the mechanism of action of structurally related phenoxyacetic acid herbicides.

Table 1: Inferred Biological Target for Ethyl 5-(2,6-dichlorophenoxy)pentanoate

| Inferred Target | Function | Consequence of Binding |

| Transport Inhibitor Response 1 (TIR1) | F-box protein component of an E3 ubiquitin ligase complex. researchgate.net | Stabilization of the TIR1-Aux/IAA complex, leading to the degradation of Aux/IAA transcriptional repressors and uncontrolled expression of auxin-responsive genes. nih.govnih.gov |

Table 2: Computational Methods for Elucidating the Mechanism of Action of Related Phenoxyacetic Acid Herbicides

| Computational Method | Application | Key Findings for Related Compounds |

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein target. nih.gov | Phenoxyacetic acid herbicides bind to the auxin-binding site of the TIR1 receptor. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. researchgate.net | Identifies key structural features of phenoxyacetic acids that are critical for their herbicidal activity. |

| Tomographic Docking | A computational method that analyzes ligand interactions at different depths of the binding pocket. nih.govwarwick.ac.uk | Suggests a multi-step binding mechanism for auxin mimics to the TIR1 receptor, involving a molecular filter that contributes to selectivity. nih.govwarwick.ac.uk |

Q & A

Q. What are the common synthetic routes for Ethyl 5-(2,6-dichloro-phenoxy)pentanoate, and what critical parameters influence yield?

The synthesis typically involves esterification of 5-(2,6-dichloro-phenoxy)pentanoic acid with ethanol under acidic catalysis. Key parameters include:

- Molar ratio : Excess ethanol (1.5–2.0 equivalents) improves esterification efficiency.

- Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used, with PTSA reducing side reactions like dehydration .

- Temperature : Reflux conditions (70–80°C) balance reaction rate and byproduct formation.

- Work-up : Neutralization with sodium bicarbonate and extraction with dichloromethane are critical for isolating the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be identified?

- NMR :

- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 750–850 cm⁻¹ (C-Cl stretches) confirm ester and chloroaryl groups .

- Mass Spectrometry : Molecular ion peaks ([M]⁺ or [M+H]⁺) and fragment ions (e.g., loss of ethyl group) validate the structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Byproducts like dichlorophenol (from hydrolysis) or diesters (from over-esterification) can be mitigated by:

- Controlling moisture : Use anhydrous solvents and molecular sieves to suppress hydrolysis .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in coupling reactions for the phenoxy-pentanoic acid precursor .

- In-situ monitoring : Techniques like TLC or inline IR spectroscopy enable real-time tracking of reaction progress and early termination to limit side reactions .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Models electronic effects of the 2,6-dichlorophenoxy group on ester hydrolysis rates. For example, electron-withdrawing Cl substituents increase electrophilicity of the carbonyl carbon .

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents like DMSO or ethanol by analyzing interaction energies between the compound and solvent molecules .

- QSPR (Quantitative Structure-Property Relationship) : Correlates structural descriptors (e.g., Cl substituent positions) with physicochemical properties like logP or melting point .

Q. What strategies address low yields in nucleophilic substitution reactions for the phenoxy precursor?

The synthesis of 5-(2,6-dichloro-phenoxy)pentanoic acid often involves nucleophilic aromatic substitution (SNAr). Low yields may arise from:

- Poor leaving groups : Replace chloride with a better leaving group (e.g., triflate) to enhance reactivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity by enabling precise temperature control .

Methodological Notes

- Data Contradiction Analysis : Compare NMR shifts or crystallographic data across studies to identify systematic errors (e.g., solvent effects on chemical shifts) .

- Safety and Handling : The dichlorophenyl group may confer toxicity. Use fume hoods and personal protective equipment (PPE) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.